![molecular formula C9H11FN2 B1318852 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine CAS No. 952906-02-4](/img/structure/B1318852.png)
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine
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Description
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C9H11FN2. It is an important intermediate in the synthesis of anti-tumor drugs, benzimidazole, quinoline, and 1-H-1,5-benzodiazepine compounds .
Synthesis Analysis
The synthesis of 4-fluoro-1,2-phenylenediamine, a related compound, involves reacting 135g (0.86mol) of 4-fluoro-2-nitroaniline with 1000mL of anhydrous ethanol and 27g of Raney nickel in a 2000mL reaction flask . The mixture is reacted under hydrogen gas at 1.0MPa at room temperature for 8 hours. After cooling, the mixture is quickly filtered, and the filtrate is reduced pressure distilled to obtain a gray-white solid .
Molecular Structure Analysis
The molecular structure of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine can be found in various databases such as PubChem . The InChI code is 1S/C9H11FN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 .
Scientific Research Applications
Oncology
This compound serves as a crucial intermediate in the synthesis of new anti-tumor drugs such as Xidabenamine , Benzimidazole , Quinoline , and 1-H-1,5-benzodiazepine derivatives. Its role in drug development is significant due to its potential in creating treatments that can target cancer cells with precision .
properties
IUPAC Name |
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKJEUUZJYTVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589881 |
Source
|
Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952906-02-4 |
Source
|
Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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